molecular formula C20H22N2O5S B2572035 3,5-dimethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865161-27-9

3,5-dimethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2572035
CAS No.: 865161-27-9
M. Wt: 402.47
InChI Key: MAMKCLYYCGQTMV-MRCUWXFGSA-N
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Description

The compound “3,5-dimethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide” is a complex organic molecule. It contains several functional groups including amide, ether, and benzothiazole .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzothiazole and benzamide moieties are aromatic, and the multiple ether groups would add further complexity .


Chemical Reactions Analysis

Benzamides can undergo a variety of reactions, including hydrolysis to form benzoic acids and amines, and reactions with various reagents to form other amides or related compounds . The ether groups could potentially be cleaved under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzamides are typically solid at room temperature, and the presence of the ether groups could increase its solubility in organic solvents .

Scientific Research Applications

Importance in Medicinal Chemistry Benzothiazole derivatives, including structures similar to 3,5-dimethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide, have significant importance in medicinal chemistry due to their varied biological activities. These compounds are integral to many synthetic bioactive molecules and natural products. The benzothiazole scaffold is recognized for its pharmacological versatility, exhibiting anti-viral, anti-microbial, anti-inflammatory, anti-diabetic, anti-tumor, and anticancer properties, among others. Its structural variations, particularly substitutions on the C-2 carbon atom and C-6, are key to a wide range of biological activities, making it a focal point in drug discovery and development (Bhat & Belagali, 2020).

Therapeutic Potential and Patent Review The therapeutic potential of benzothiazole moieties, akin to the one , has been extensively reviewed in patents. These compounds have been identified for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Structurally simple 2-arylbenzothiazoles have been spotlighted as potential antitumor agents, with some benzothiazole-containing compounds already in clinical use for various diseases. This underscores the growing importance of the benzothiazole nucleus in drug discovery and the opportunity for further therapeutic applications, particularly in cancer treatment (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Advancements in Pharmacological Activities Recent studies have emphasized the pharmacological advancements in benzothiazole derivatives, including those with complex structures like this compound. These compounds have showcased a broad spectrum of biological and therapeutic activities, underlining their potential as pharmacological agents. The molecular structures of many potent drugs are based on the benzothiazole skeleton, indicating its crucial role in current pharmaceutical research and potential for future drug development (Sumit, Kumar, & Mishra, 2020).

Synthetic Strategies and Chemical Reviews The synthetic strategies and comprehensive reviews on benzothiazole derivatives highlight the ongoing research and development efforts in this field. These studies provide insights into the synthesis, properties, and applications of benzothiazole-based compounds, facilitating further exploration of their therapeutic potential. Such comprehensive reviews are instrumental in guiding future research directions and optimizing synthetic methods for these compounds (Mir, Dar, & Dar, 2020).

Future Directions

Given the complexity of this molecule, it could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry. Further studies could explore its synthesis, properties, and potential applications .

Properties

IUPAC Name

3,5-dimethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-24-8-7-22-17-6-5-14(25-2)12-18(17)28-20(22)21-19(23)13-9-15(26-3)11-16(10-13)27-4/h5-6,9-12H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMKCLYYCGQTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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